8-(Trifluoromethyl)quinoline-4-thiol

Übersicht

Beschreibung

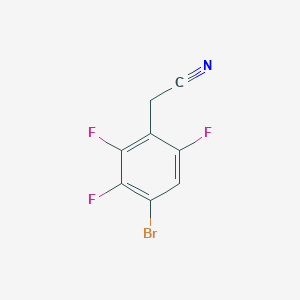

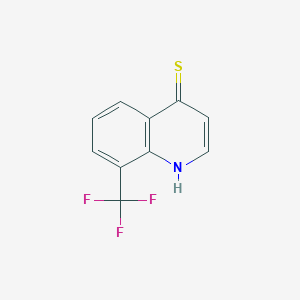

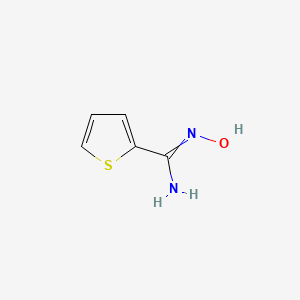

8-(Trifluoromethyl)quinoline-4-thiol is a chemical compound with the molecular formula C10H6F3NS and a molecular weight of 229.22 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with a trifluoromethyl group at the 8th position and a thiol group at the 4th position .Wissenschaftliche Forschungsanwendungen

1. Zinc Ion Detection

8-(Trifluoromethyl)quinoline-4-thiol has been utilized in the development of novel nanosensors for highly sensitive and selective detection of zinc ions in aqueous solutions. These nanosensors, based on magnetic nanostructures, exhibit enhanced fluorescence intensity upon zinc ion complexation, demonstrating the potential for effective zinc ion detection in environmental and biological contexts (Pourfallah & Lou, 2018).

2. Photophysical Properties in Platinum Complexes

Research has explored the synthesis of platinum(II) complexes with 8-hydroxyquinolines and quinoline-8-thiol, including this compound. These complexes are noted for their deep-red luminescence and efficient generation of singlet oxygen, which are significant for applications in light-emitting devices and photosensitization (Shavaleev et al., 2006).

3. Organometallic Chemistry

The compound has been used in organometallic chemistry, specifically in the synthesis and study of complexes involving ruthenium and osmium with quinoline-8-thiolate ligands. These studies focus on the reactivity of these complexes with acids and their structural characterization, contributing to our understanding of metal-thiolate chemistry (Schlaf, Lough, & Morris, 1996).

4. Corrosion Inhibition

A derivative of this compound, Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide, has been synthesized and evaluated as an effective corrosion inhibitor for mild steel in acidic solutions. This study highlights its potential in protecting metal surfaces against corrosion, particularly in industrial settings (Saliyan & Adhikari, 2008).

5. Catalysis in Biomass Conversion

The compound has found application in catalysis, particularly in the hydrogenation of biomass-derived substrates. Ruthenium complexes with quinoline-8-thiolate ligands have been evaluated as catalysts, showing high efficiency in converting biomass into valuable chemical products (Sullivan et al., 2016).

Safety and Hazards

8-(Trifluoromethyl)quinoline-4-thiol may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and enzymes .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .

Result of Action

It’s known that the compound may cause respiratory irritation, skin irritation, and serious eye irritation .

Action Environment

The action, efficacy, and stability of 8-(Trifluoromethyl)quinoline-4-thiol can be influenced by various environmental factors. For instance, the compound should be used only outdoors or in a well-ventilated area to minimize respiratory irritation . Additionally, protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling the compound .

Biochemische Analyse

Biochemical Properties

8-(Trifluoromethyl)quinoline-4-thiol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to investigate the mechanism of generation of lipid-poor particles from high-density lipoprotein induced by cholesteryl ester transfer protein . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity or function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause respiratory tract irritation, skin irritation, and serious eye irritation . These effects are indicative of its impact on cellular processes and the potential for altering cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been used to study the mechanism of generation of lipid-poor particles from high-density lipoprotein induced by cholesteryl ester transfer protein . These interactions highlight its role in modulating biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its effects can vary depending on the duration of exposure and the specific experimental setup . Long-term exposure may lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that it can cause respiratory tract irritation, skin irritation, and serious eye irritation at higher concentrations . These findings underscore the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For instance, it has been shown to interact with enzymes such as purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it has been shown to be distributed within cells and tissues in a manner that affects its bioavailability and efficacy . Understanding these transport mechanisms is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been shown to localize to specific subcellular regions where it can exert its effects on cellular processes . This localization is critical for understanding its mechanism of action and optimizing its use in various applications.

Eigenschaften

IUPAC Name |

8-(trifluoromethyl)-1H-quinoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NS/c11-10(12,13)7-3-1-2-6-8(15)4-5-14-9(6)7/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDXDVSPRPCKQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC=CC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid](/img/structure/B3042208.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B3042218.png)

![3-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B3042221.png)